3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline
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Overview
Description
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is an organic compound with the molecular formula C11H16BrNO3. It is characterized by the presence of a bromine atom at the third position and a 2-(2-methoxyethoxy)ethoxy group at the fourth position on the aniline ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline typically involves the bromination of 4-(2-(2-methoxyethoxy)ethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-(2-methoxyethoxy)ethoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(2-methoxyethoxy)aniline: Lacks the additional ethoxy group, resulting in different chemical properties and reactivity.
4-Bromo-3-(2-(2-methoxyethoxy)ethoxy)aniline: Similar structure but with the bromine atom at a different position, leading to variations in reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: A simpler compound with fewer functional groups, used in different chemical contexts.
Uniqueness
3-Bromo-4-(2-(2-methoxyethoxy)ethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHKXCFVSJZOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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